2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine hydrochloride
Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This compound is known for its versatile applications in organic synthesis, medicinal chemistry, and various industrial processes .
Mechanism of Action
Target of Action
Similar compounds have been found to have potent in vitro antipromastigote activity
Mode of Action
It’s suggested that similar compounds have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets through a binding mechanism.
Biochemical Pathways
Given its potential antipromastigote activity , it may affect pathways related to the life cycle of promastigotes
Pharmacokinetics
A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), suggesting good bioavailability
Result of Action
Similar compounds have been found to exhibit cytotoxic activity , suggesting that this compound may also have cytotoxic effects. More research is needed to confirm this and to understand the specific molecular and cellular effects.
Action Environment
The solubility of a similar compound in saline at ph 7 suggests that the compound’s action may be influenced by ph
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with ethylene diamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like triethylamine . The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include methyl acrylate, hydrazine derivatives, and various bases and acids. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazolo[1,5-a]pyrimidines, and other heterocyclic compounds .
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine hydrochloride.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline: Another pyrazole derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-6-5-7(2)10(9-6)4-3-8;/h5H,3-4,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVJKKDUVGKQMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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